1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a piperidine ring attached to a carboxamide group
Preparation Methods
The synthesis of 1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrimidines .
Scientific Research Applications
1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
6-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid: This compound lacks the piperidine and carboxamide groups, making it less complex and potentially less active in certain applications.
1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine: This compound lacks the carboxamide group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H18N4OS |
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Molecular Weight |
266.37 g/mol |
IUPAC Name |
1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H18N4OS/c1-8-7-10(15-12(14-8)18-2)16-5-3-9(4-6-16)11(13)17/h7,9H,3-6H2,1-2H3,(H2,13,17) |
InChI Key |
RTRGEVKAIOBTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
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